3-chloro-2-phenylimidazo[1,2-a]pyridine

Catalog No.
S6150145
CAS No.
64413-91-8
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-phenylimidazo[1,2-a]pyridine

CAS Number

64413-91-8

Product Name

3-chloro-2-phenylimidazo[1,2-a]pyridine

IUPAC Name

3-chloro-2-phenylimidazo[1,2-a]pyridine

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H

InChI Key

JAJDCKJVJPINNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl

The exact mass of the compound 3-chloro-2-phenylimidazo[1,2-a]pyridine is 228.0454260 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS 64413-91-8) is a halogenated N-fused bicyclic heterocycle widely procured as a rigid, synthetically versatile building block in medicinal chemistry and materials science. Featuring a phenyl group at the C2 position and a chlorine atom at the highly reactive C3 position, this compound serves as a critical intermediate for the synthesis of complex pharmaceuticals, including GABA_A receptor modulators and anti-inflammatory agents. The C-Cl bond provides a stable yet activatable handle for late-stage transition-metal-catalyzed cross-coupling reactions, offering a balance of shelf stability and controlled reactivity that makes it a highly desirable precursor for industrial scale-up and library generation [1].

Substituting 3-chloro-2-phenylimidazo[1,2-a]pyridine with its unhalogenated parent (2-phenylimidazo[1,2-a]pyridine) or its brominated/iodinated analogs (3-bromo/3-iodo) fundamentally alters downstream processability. The unhalogenated precursor is highly nucleophilic at the C3 position, making it impossible to perform selective electrophilic aromatic substitutions on the pyridine ring without prior blocking. Conversely, while the 3-bromo and 3-iodo analogs offer higher reactivity in standard Suzuki or Sonogashira couplings, they are prone to premature dehalogenation or unwanted side reactions under harsh basic or reductive conditions. The 3-chloro derivative provides the necessary orthogonal stability, surviving multi-step synthetic sequences while remaining accessible for specialized catalytic activation when required [1].

Thermal Stability and Bulk Handling Superiority

Physical state and thermal stability are critical for bulk procurement and automated solid-dosing. 3-Chloro-2-phenylimidazo[1,2-a]pyridine exhibits a melting point of 114–116 °C, whereas the closely related 3-bromo-2-phenylimidazo[1,2-a]pyridine melts at a significantly lower 88–90 °C. This >24 °C difference in thermal transition ensures that the chlorinated compound remains a stable, free-flowing solid even under elevated ambient storage conditions, avoiding the sintering and agglomeration issues that plague the brominated analog during transport and scale-up [1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data114–116 °C (White solid)
Comparator Or Baseline3-bromo-2-phenylimidazo[1,2-a]pyridine (88–90 °C)
Quantified Difference>24 °C higher melting point
ConditionsStandard atmospheric pressure, bulk solid state

A higher melting point prevents material agglomeration during shipping and storage, ensuring reliable flowability for automated weighing in industrial manufacturing.

Regiocontrol via C3-Position Blocking

The C3 position of the imidazo[1,2-a]pyridine core is the most electron-rich and susceptible to electrophilic attack. When using the unhalogenated 2-phenylimidazo[1,2-a]pyridine baseline, electrophilic reactions (such as nitrosation, formylation, or halogenation) occur almost exclusively at the C3 position (typically >85% yield). Procuring the 3-chloro-2-phenylimidazo[1,2-a]pyridine effectively blocks this site (0% C3-reactivity for incoming electrophiles), redirecting subsequent functionalization to the less reactive C6 or C8 positions on the pyridine ring. This blocking strategy is essential for synthesizing complex, multi-substituted pharmaceutical derivatives [1].

Evidence DimensionC3 Electrophilic Susceptibility
Target Compound Data0% (Position fully blocked by chlorine)
Comparator Or Baseline2-phenylimidazo[1,2-a]pyridine (>85% yield of C3-substituted products)
Quantified DifferenceComplete suppression of C3-functionalization
ConditionsStandard electrophilic aromatic substitution conditions

Procuring the pre-chlorinated building block eliminates the need for an additional protection/deprotection or halogenation step when targeting functionalization on the pyridine ring.

Orthogonal Reactivity in Cross-Coupling Workflows

In complex molecule synthesis, the choice of halogen dictates the sequence of cross-coupling events. The carbon-chlorine bond in 3-chloro-2-phenylimidazo[1,2-a]pyridine is significantly stronger and less reactive toward standard Pd(0) insertion than the carbon-bromine bond in the 3-bromo analog. This allows the 3-chloro compound to survive initial cross-coupling reactions at other brominated or iodinated sites within a complex substrate. Once orthogonal modifications are complete, the C-Cl bond can still be successfully activated for Suzuki-Miyaura coupling using specialized ligands (yielding up to 74% of the arylated product), providing a highly controlled, step-wise functionalization pathway [1].

Evidence DimensionOrthogonal Cross-Coupling Survival
Target Compound DataC-Cl bond remains intact under mild Pd-catalysis, activatable under forcing conditions (74% yield)
Comparator Or Baseline3-bromo analog (highly reactive, undergoes immediate Pd-insertion)
Quantified DifferenceEnables sequential, site-selective coupling
ConditionsMulti-halogenated substrate workflows using Pd-catalyzed cross-coupling

The distinct bond dissociation profile of the C-Cl bond allows chemists to design orthogonal synthetic routes, preventing premature coupling and improving overall yield of complex targets.

Precursor for Orthogonal Multi-Step Synthesis

Due to the relative stability of the C-Cl bond compared to C-Br or C-I bonds, this compound is the ideal starting material for complex pharmaceutical intermediates requiring sequential cross-coupling. It allows chemists to perform reactions at other reactive sites without prematurely triggering the C3 position [1].

Regioselective Pyridine Ring Functionalization

Because the highly nucleophilic C3 position is blocked by the chlorine atom, this compound is prioritized when downstream functionalization (such as nitration, halogenation, or metalation) must be directed to the C6 or C8 positions of the imidazo[1,2-a]pyridine core [2].

Automated Library Synthesis and High-Throughput Screening

The superior thermal stability and free-flowing solid nature of the 3-chloro derivative (melting point >114 °C) make it highly suitable for automated solid-dosing systems used in combinatorial chemistry and high-throughput pharmaceutical library generation, where low-melting analogs would cause equipment fouling [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

228.0454260 g/mol

Monoisotopic Mass

228.0454260 g/mol

Heavy Atom Count

16

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